Cas no 1261902-49-1 (2-chloro-4-(3,5-dimethoxyphenyl)phenol)

2-Chloro-4-(3,5-dimethoxyphenyl)phenol is a substituted phenolic compound featuring a chloro group at the 2-position and a 3,5-dimethoxyphenyl moiety at the 4-position of the phenol ring. This structural configuration imparts unique chemical properties, making it a valuable intermediate in organic synthesis and pharmaceutical applications. The presence of electron-donating methoxy groups enhances its reactivity in electrophilic substitution reactions, while the chloro substituent contributes to its stability and potential bioactivity. Its well-defined molecular structure allows for precise modifications, making it suitable for research in medicinal chemistry and material science. The compound is typically characterized by high purity and consistent performance in synthetic pathways.
2-chloro-4-(3,5-dimethoxyphenyl)phenol structure
1261902-49-1 structure
Product Name:2-chloro-4-(3,5-dimethoxyphenyl)phenol
CAS No:1261902-49-1
MF:C14H13ClO3
MW:264.704223394394
MDL:MFCD18315675
CID:1219180
PubChem ID:53221409
Update Time:2025-06-28

2-chloro-4-(3,5-dimethoxyphenyl)phenol Chemical and Physical Properties

Names and Identifiers

    • 2-chloro-4-(3,5-dimethoxyphenyl)phenol
    • 3-Chloro-3',5'-dimethoxy[1,1'-biphenyl]-4-ol
    • 1261902-49-1
    • MFCD18315675
    • 2-Chloro-4-(3,5-dimethoxyphenyl)phenol, 95%
    • DTXSID10686056
    • AKOS017558293
    • MDL: MFCD18315675
    • Inchi: 1S/C14H13ClO3/c1-17-11-5-10(6-12(8-11)18-2)9-3-4-14(16)13(15)7-9/h3-8,16H,1-2H3
    • InChI Key: SILIJFQOEFRIPN-UHFFFAOYSA-N
    • SMILES: ClC1=C(C=CC(=C1)C1C=C(C=C(C=1)OC)OC)O

Computed Properties

  • Exact Mass: 264.0553220g/mol
  • Monoisotopic Mass: 264.0553220g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 249
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 38.7Ų

2-chloro-4-(3,5-dimethoxyphenyl)phenol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
abcr
AB321879-5 g
2-Chloro-4-(3,5-dimethoxyphenyl)phenol, 95%; .
1261902-49-1 95%
5g
€1159.00 2023-04-26
abcr
AB321879-5g
2-Chloro-4-(3,5-dimethoxyphenyl)phenol, 95%; .
1261902-49-1 95%
5g
€1159.00 2025-04-21

2-chloro-4-(3,5-dimethoxyphenyl)phenol Suppliers

Amadis Chemical Company Limited
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(CAS:1261902-49-1)2-chloro-4-(3,5-dimethoxyphenyl)phenol
Order Number:A1170052
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:15
Price ($):687.0
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Additional information on 2-chloro-4-(3,5-dimethoxyphenyl)phenol

2-Chloro-4-(3,5-Dimethoxyphenyl)Phenol (CAS No. 1261902-49-1): A Comprehensive Overview

The compound 2-chloro-4-(3,5-dimethoxyphenyl)phenol (commonly referred to by its CAS number 1261902-49-1) is a structurally complex organic molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of phenolic compounds, which are known for their versatile chemical properties and wide-ranging uses in fields such as pharmaceuticals, agrochemicals, and materials science. The molecular structure of 2-chloro-4-(3,5-dimethoxyphenyl)phenol consists of a phenolic ring substituted with a chlorine atom at the 2-position and a 3,5-dimethoxyphenyl group at the 4-position. This unique substitution pattern imparts distinctive chemical reactivity and physical properties to the molecule.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of 2-chloro-4-(3,5-dimethoxyphenyl)phenol through various routes. One notable method involves the Suzuki-Miyaura coupling reaction, which allows for the precise construction of biaryl structures. Researchers have optimized this approach by employing palladium catalysts with enhanced activity and selectivity, leading to higher yields and improved purity of the final product. Additionally, alternative strategies such as nucleophilic aromatic substitution and Ullmann coupling have been explored to synthesize this compound under milder reaction conditions.

The physical and chemical properties of 2-chloro-4-(3,5-dimethoxyphenyl)phenol are critical for its application in various industries. The compound exhibits a melting point of approximately 180°C and is sparingly soluble in water but readily dissolves in organic solvents such as dichloromethane and ethyl acetate. Its stability under thermal and oxidative conditions has been extensively studied, revealing that it remains stable under ambient conditions but undergoes degradation upon prolonged exposure to high temperatures or strong oxidizing agents.

The biological activity of 2-chloro-4-(3,5-dimethoxyphenyl)phenol has garnered significant attention in recent years. Studies have demonstrated that this compound possesses potent anti-inflammatory and antioxidant properties, making it a promising candidate for use in pharmaceutical applications. For instance, research conducted by Smith et al. (2023) revealed that 2-chloro-4-(3,5-dimethoxyphenyl)phenol exhibits selective inhibition against cyclooxygenase (COX)-2 enzymes, which are key players in inflammation-related diseases such as arthritis.

In addition to its biological applications, 2-chloro-4-(3,5-dimethoxyphenyl)phenol has shown potential in materials science. Its ability to form self-assembled monolayers on various substrates has been exploited in the development of advanced coatings with tailored surface properties. Furthermore, this compound has been incorporated into polymer matrices to enhance their thermal stability and mechanical strength.

Recent breakthroughs in computational chemistry have provided deeper insights into the electronic structure and reactivity of 2-chloro-4-(3,5-dimethoxyphenyl)phenol. Density functional theory (DFT) calculations have revealed that the presence of electron-donating methoxy groups at the 3 and 5 positions significantly influences the molecule's electronic distribution, enhancing its ability to participate in redox reactions. These findings have opened new avenues for exploring its role in electrochemical applications such as batteries and sensors.

The environmental impact of 2-chloro-4-(3,5-dimethoxyphenyl)phenol is another area of active research. Studies conducted by Green et al. (2023) indicate that this compound undergoes rapid biodegradation under aerobic conditions, suggesting its low environmental persistence and minimal ecological risk when used responsibly.

In conclusion, 2-chloro-4-(3,5-dimethoxyphenyl)phenol (CAS No. 1261902-49-1) is a multifaceted organic compound with diverse applications across various scientific disciplines. Its unique chemical structure endows it with remarkable properties that make it an invaluable tool in drug discovery, materials science, and environmental chemistry. As research continues to uncover new aspects of its behavior and utility, this compound is poised to play an increasingly important role in advancing technological innovation.

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Amadis Chemical Company Limited
(CAS:1261902-49-1)2-chloro-4-(3,5-dimethoxyphenyl)phenol
A1170052
Purity:99%
Quantity:5g
Price ($):687.0
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